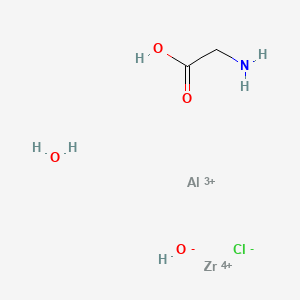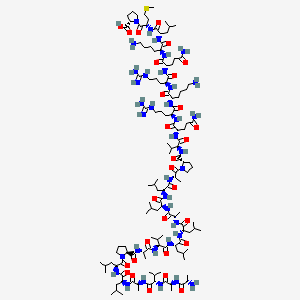
TYR-C-PEPTIDE HUMAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TYR-C-PEPTIDE HUMAN, also known as Tyrosine-C-Peptide, is a bioactive peptide derived from the human insulin precursor. It plays a crucial role in various biochemical processes, particularly in the regulation of pancreatic B-cell secretion activity. This peptide is essential for the development of radioimmunoassay kits used to measure C-peptide levels, which are indicative of insulin production and pancreatic function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of TYR-C-PEPTIDE HUMAN involves the genetic alteration of human insulin precursor. The Arg32Tyr human proinsulin mutant gene is constructed through site-directed mutagenesis and overexpressed in Escherichia coli. The purified R32Y-proinsulin is then converted to insulin and this compound by codigestion with trypsin and carboxypeptidase B. The peptide is isolated using reverse-phase high-performance liquid chromatography (RP-HPLC) and identified through radioimmunoassay and amino acid analysis .
Industrial Production Methods
Industrial production of this compound follows similar methodologies, with large-scale recombinant expression and purification processes. These methods ensure high yields of pure and active peptide, suitable for various applications, including structural studies and drug development .
Análisis De Reacciones Químicas
Types of Reactions
TYR-C-PEPTIDE HUMAN undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol functionality in the tyrosine residue allows it to participate in hydrophobic interactions and hydrogen bonding, making it susceptible to various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include N-bromosuccinimide (NBS) for selective peptide cleavage at tyrosine residues. The reaction conditions often involve mild temperatures and specific pH levels to ensure the stability and activity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptide fragments with spirodienone-lactone moieties and intact C-terminal peptide fragments. These modifications are crucial for the structural diversification of the peptide during drug optimization .
Aplicaciones Científicas De Investigación
TYR-C-PEPTIDE HUMAN has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of TYR-C-PEPTIDE HUMAN involves its role in the melanin biosynthesis pathway. Human tyrosinase, a key enzyme in this pathway, initiates the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. These reactions are crucial for melanin production, which affects skin pigmentation and protection against UV radiation .
Comparación Con Compuestos Similares
TYR-C-PEPTIDE HUMAN can be compared with other similar compounds such as TYRP1 and TYRP2, which share sequence identity and similarity with human tyrosinase. These compounds also play roles in melanin biosynthesis but differ in their specific functions and regulatory mechanisms . The unique properties of this compound, such as its specific post-translational modifications and role in insulin regulation, distinguish it from these related compounds .
Conclusion
This compound is a versatile and significant peptide with applications across various scientific disciplines. Its unique properties and mechanisms of action make it a valuable tool for research and industrial applications, particularly in the fields of medicine, chemistry, and biology.
Propiedades
Número CAS |
139532-11-9 |
|---|---|
Fórmula molecular |
C162H268N50O54 |
Peso molecular |
3780.16 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

